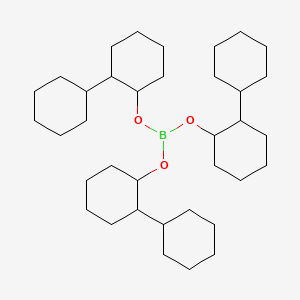
Tri(2-cyclohexylcyclohexyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(2-cyclohexylcyclohexyl)borate is an organoboron compound with the molecular formula C36H63BO3 It is a borate ester, where the boron atom is bonded to three 2-cyclohexylcyclohexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri(2-cyclohexylcyclohexyl)borate can be synthesized through the reaction of boric acid with 2-cyclohexylcyclohexanol in the presence of an organic solvent such as xylene. The reaction is typically carried out under reflux conditions, where the water formed during the reaction is azeotropically removed . The general reaction scheme is as follows:
B(OH)3+3C6H11C6H11OH→B(O-C6H11C6H11)3+3H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced distillation and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(2-cyclohexylcyclohexyl)borate can undergo various chemical reactions, including:
Oxidation: The borate ester can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borate ester back to boric acid and the corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boric acid and 2-cyclohexylcyclohexanol.
Substitution: Various substituted borate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Tri(2-cyclohexylcyclohexyl)borate has several applications in scientific research:
Materials Science: It is used as an additive in lithium-ion batteries to improve cycle performance and thermal stability.
Organic Synthesis: The compound serves as a reagent in various organic reactions, including Suzuki-Miyaura coupling.
Catalysis: It is employed as a catalyst in certain chemical reactions due to its unique boron-containing structure.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicine.
Mécanisme D'action
The mechanism by which tri(2-cyclohexylcyclohexyl)borate exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In lithium-ion batteries, it acts as an electrolyte additive, enhancing ion-pair dissociation and improving thermal stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tri(2-ethylhexyl)borate
- Tri(3,3,5-trimethylhexyl)borate
- Tri(1-ethynylcyclohexyl)borate
Uniqueness
Tri(2-cyclohexylcyclohexyl)borate is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where stability and specific reactivity are desired, such as in high-performance battery additives and specialized organic synthesis reactions .
Propriétés
Numéro CAS |
5440-19-7 |
|---|---|
Formule moléculaire |
C36H63BO3 |
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
tris(2-cyclohexylcyclohexyl) borate |
InChI |
InChI=1S/C36H63BO3/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)38-37(39-35-26-14-11-23-32(35)29-18-6-2-7-19-29)40-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h28-36H,1-27H2 |
Clé InChI |
SFCBPVBDIBWEJM-UHFFFAOYSA-N |
SMILES canonique |
B(OC1CCCCC1C2CCCCC2)(OC3CCCCC3C4CCCCC4)OC5CCCCC5C6CCCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


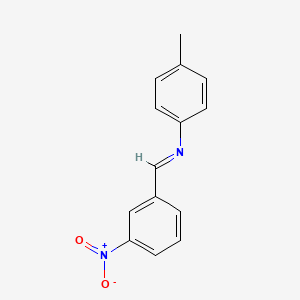
![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11961948.png)
![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
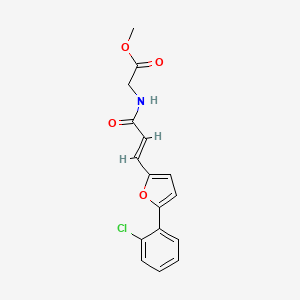
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)
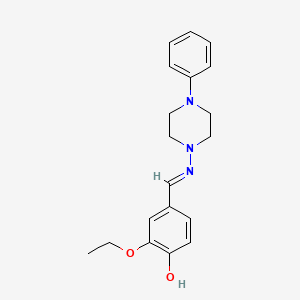



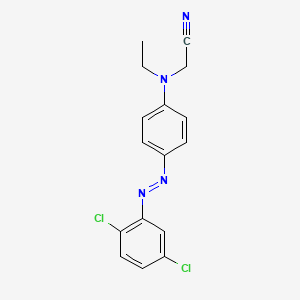


![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)
